8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde
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Overview
Description
8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is a heterocyclic compound with the molecular formula C11H8N4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide in a dimethyl sulfoxide (DMSO)/acetic acid (AcOH) mixture . The reaction conditions are carefully controlled to ensure the formation of the desired tetrazoloquinoline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tetrazoloquinoline ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products
Oxidation: Formation of 8-Methyltetraazolo[1,5-a]quinoline-4-carboxylic acid.
Reduction: Formation of 8-Methyltetraazolo[1,5-a]quinoline-4-methanol.
Substitution: Formation of various substituted tetrazoloquinoline derivatives.
Scientific Research Applications
8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more
Properties
Molecular Formula |
C11H8N4O |
---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
8-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8N4O/c1-7-2-3-8-5-9(6-16)11-12-13-14-15(11)10(8)4-7/h2-6H,1H3 |
InChI Key |
MXUWJKSUQKYVSP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C3=NN=NN23)C=O |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C3=NN=NN23)C=O |
Origin of Product |
United States |
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